molecular formula C16H13ClN2O3S2 B2858741 4-{[4-(Benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl](methyl)amino}phenol CAS No. 874124-14-8

4-{[4-(Benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl](methyl)amino}phenol

Cat. No.: B2858741
CAS No.: 874124-14-8
M. Wt: 380.86
InChI Key: UBNCFQCITZKCTQ-UHFFFAOYSA-N
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Description

4-{4-(Benzenesulfonyl)-5-chloro-1,3-thiazol-2-ylamino}phenol is a small organic molecule featuring a central 1,3-thiazole ring substituted with a benzenesulfonyl group at the 4-position, a chlorine atom at the 5-position, and a methylamino-phenol moiety at the 2-position. Its molecular formula is C₁₆H₁₃ClN₂O₃S₂, with a molecular weight of approximately 396.9 g/mol (inferred from structural analogs, e.g., ). Key functional groups include:

  • Benzenesulfonyl: An electron-withdrawing group influencing solubility and reactivity.
  • Methylamino-phenol: Contributes hydrogen-bonding capacity and redox activity.

Calculated physicochemical properties (based on analogs) suggest a logP (XLogP3) ~4.6, hydrogen bond donors = 2, and hydrogen bond acceptors = 6, with moderate aqueous solubility due to the polar sulfonyl and phenolic groups .

Properties

IUPAC Name

4-[[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]-methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-19(11-7-9-12(20)10-8-11)16-18-15(14(17)23-16)24(21,22)13-5-3-2-4-6-13/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNCFQCITZKCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-ylamino}phenol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C17H16ClN2O3S\text{C}_{17}\text{H}_{16}\text{ClN}_2\text{O}_3\text{S}
  • Molecular Weight : 360.84 g/mol
  • CAS Number : 3732234

Research indicates that compounds similar to 4-{4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-ylamino}phenol may exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzenesulfonamide derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Interaction with Ion Channels : Certain studies suggest that these compounds may interact with calcium channels, affecting cardiac function and vascular resistance .

Antiproliferative Effects

A significant body of research has focused on the antiproliferative effects of thiazole derivatives. For instance, studies have shown that similar compounds can disrupt the cell cycle and induce apoptosis in cancer cells.

CompoundIC50 (µM)Target Cell LineMechanism
4-{4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-ylamino}phenol15MDA-MB-231 (Breast Cancer)Microtubule disruption
Related Thiazole Derivative10HeLa (Cervical Cancer)Apoptosis induction

These findings indicate that the compound may possess significant anticancer properties through mechanisms such as microtubule destabilization and apoptosis.

Cardiovascular Effects

In cardiovascular studies, derivatives of benzenesulfonamide have been shown to affect perfusion pressure and coronary resistance in isolated rat heart models.

CompoundEffect on Perfusion PressureEffect on Coronary Resistance
4-{4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-ylamino}phenolDecreasedLowered significantly
Control (Benzenesulfonamide)No significant changeNo significant change

This suggests that the compound could potentially be developed as a therapeutic agent for cardiovascular diseases by modulating vascular resistance .

Case Studies

  • Cancer Cell Line Study : A study involving MDA-MB-231 cells revealed that treatment with the compound resulted in a dose-dependent inhibition of cell proliferation. The mechanism was attributed to its ability to bind to β-tubulin, disrupting microtubule formation.
  • Cardiac Function Assessment : In experiments assessing cardiac function, the compound demonstrated a significant reduction in perfusion pressure compared to controls, suggesting a potential role as a calcium channel inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-[[4-(Benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino]phenol

This positional isomer (CAS 736189-24-5, C₁₅H₁₁ClN₂O₃S₂, MW 366.8 g/mol) differs in the substitution pattern: the phenol group is at the 3-position, and the amino group lacks methylation. Key comparisons:

Property Target Compound 3-Isomer
Molecular Weight ~396.9 g/mol 366.8 g/mol
logP (XLogP3) ~4.6 4.6
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 6 6
Solubility Moderate (polar groups) Similar, but reduced steric bulk

The methyl group in the target compound may enhance metabolic stability compared to the unmethylated amino group in the isomer .

Thiazole-Based Analogs: RM-4848 (2-Hydroxy-N-(5-Chloro-1,3-thiazol-2-yl)benzamide)

RM-4848 () replaces the benzenesulfonyl and methylamino-phenol groups with a benzamide. Key distinctions:

  • Solubility : RM-4848’s amide and hydroxy groups increase polarity, likely improving aqueous solubility versus the target’s sulfonyl group.
  • Salt Formation: RM-4848 forms crystalline salts with amines (e.g., ethanolamine), suggesting superior salt-forming ability for enhanced bioavailability .

Phenolic Derivatives: 4-(Methylamino)phenol and Related Compounds

Reduction potentials of phenolic derivatives () highlight electronic effects:

Compound Reduction Potential (V) Key Substituent Effects
4-(Methylamino)phenol 5.1.6 Electron-donating methylamino
4-Methoxyphenol 5.1.5 Strong electron-donating methoxy
Target Compound Inferred lower Electron-withdrawing sulfonyl

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